molecular formula C8H16ClNO B1426036 8-Oxa-2-azaspiro[4.5]decane hydrochloride CAS No. 1408074-48-5

8-Oxa-2-azaspiro[4.5]decane hydrochloride

Cat. No. B1426036
M. Wt: 177.67 g/mol
InChI Key: MJLGNFCIGGNZGV-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C8H16ClNO . It is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular structure of 8-Oxa-2-azaspiro[4.5]decane hydrochloride is represented by the InChI code: 1S/C8H15NO.ClH/c1-4-9-7-8(1)2-5-10-6-3-8;/h9H,1-7H2;1H .


Chemical Reactions Analysis

The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of . More details about the chemical reactions involving 8-Oxa-2-azaspiro[4.5]decane hydrochloride can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Oxa-2-azaspiro[4.5]decane hydrochloride are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A synthesis method for 8-oxa-2-azaspiro[4.5]decane has been developed using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, showing its potential for producing biologically active compounds (Ogurtsov & Rakitin, 2020).
  • Crystal Structure : The crystal structure of a related compound, 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, reveals insights into its molecular conformation, indicating a chiral nature (Wen, 2002).

Biological and Pharmacological Potential

  • Muscarinic Agonists for Dementia : Certain derivatives of 1-oxa-8-azaspiro[4.5]decane have shown potential as M1 muscarinic agonists, which could be used for treating dementia in Alzheimer's disease (Tsukamoto et al., 1995).
  • Sigma-1 Receptor Ligands : New derivatives were evaluated as selective σ1 receptor ligands, indicating potential for brain imaging agents in neurological studies (Tian et al., 2020).
  • Antimicrobial Agents : Synthesis of bispiroheterocyclic systems from derivatives of 1-oxa-4-azaspiro[4.5]decane demonstrated potential as antimicrobial agents (Al-Ahmadi, 1996).
  • Antitumor Activity : Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized and exhibited promising antitumor activity against several human cancer cell lines (Yang et al., 2019).

Chemical Reactivity and Synthesis

  • Enhanced Reactivity in Synthesis : Studies on the reactivity of 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in reactions with imines highlight its versatile chemical reactivity (Rashevskii et al., 2020).
  • Intramolecular Hydrogen Abstraction : Research on oxa-aza spirobicycles demonstrates the capability of intramolecular hydrogen abstraction in carbohydrate systems, highlighting the compound's utility in complex chemical syntheses (Freire et al., 2002).

Safety And Hazards

While specific safety and hazard information for 8-Oxa-2-azaspiro[4.5]decane hydrochloride is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

8-Oxa-2-azaspiro[4.5]decane hydrochloride is promising for the production of important biologically active compounds . It is attracting attention as scaffolds in the search for modern drugs . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs .

properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-4-9-7-8(1)2-5-10-6-3-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLGNFCIGGNZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-2-azaspiro[4.5]decane hydrochloride

CAS RN

1408074-48-5
Record name 8-oxa-2-azaspiro[4.5]decane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VA Ogurtsov, OA Rakitin - Russian Chemical Bulletin, 2020 - Springer
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been …
Number of citations: 2 link.springer.com
A Lukin, K Komarova, L Vinogradova… - International Journal of …, 2023 - mdpi.com
The synthesis of novel fluoroquinolones, congeners of ciprofloxacin, which was inspired by earlier work on spirocyclic ciprofloxacin, is described. An antibacterial evaluation of the 11 …
Number of citations: 1 www.mdpi.com
A Casimiro-Garcia, C Allais, A Brennan… - Journal of Medicinal …, 2021 - ACS Publications
A diaryl ketone series was identified as vanin-1 inhibitors from a high-throughput screening campaign. While this novel scaffold provided valuable probe 2 that was used to build target …
Number of citations: 3 pubs.acs.org

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